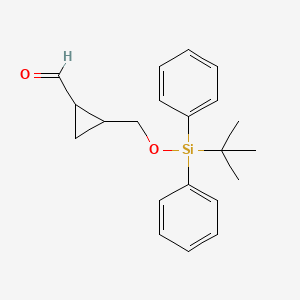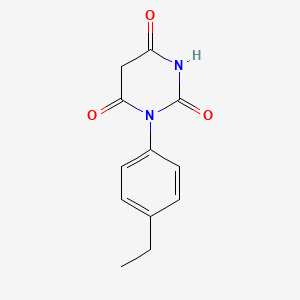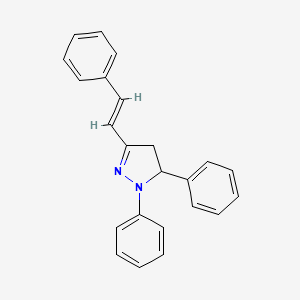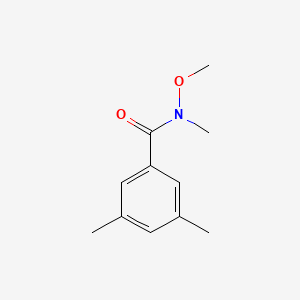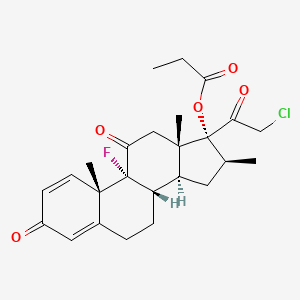
Unii-aus8BJ27KR
Descripción general
Descripción
The substance identified by UNII “AUS8BJ27KR” is known as Clobetasone Propionate . It’s a chemical compound with the molecular formula C25H30ClFO5 .
Molecular Structure Analysis
Clobetasone Propionate has a complex molecular structure. Its InChIKey, a unique identifier for chemical substances, is VAUBWHIQMRKGBN-BHHHYXKXSA-N . This identifier can be used to look up the substance in chemical databases and obtain detailed information about its structure.Aplicaciones Científicas De Investigación
Treatment of Psoriasis
Clobetasol propionate is frequently used in the management of inflammatory chronic disorders like psoriasis . It has been clinically approved as gel, ointment, cream, foam, and solution for topical application . A study showed that clobetasol propionate-loaded cyclodextrin nanosponges were fabricated and embedded in Carbopol hydrogel to enhance the poor aqueous solubility and photostability, and to enhance preclinical antipsoriatic performance .
Nanosponge Delivery System
Clobetasol propionate has been used in the development of a nanosponge delivery system . This system was designed to enhance the drug’s poor aqueous solubility and photostability, and to improve its preclinical antipsoriatic performance .
Safety Evaluation
Clobetasol propionate is used in safety evaluation studies. For instance, an in vitro skin irritation test was performed using the HET-CAM (hen’s egg-chorioallantoic membrane) assay to validate the safety of a novel formulation of clobetasol propionate .
Lower Systemic Absorption
Clobetasol propionate has been studied for its lower systemic absorption, resulting in a lower incidence of hypothalamic–pituitary–adrenal (HPA) axis suppression . This makes it a safer option for patients with moderate-to-severe psoriasis .
Inflammatory Mediator Suppression
Clobetasol propionate exerts its action by binding to cytoplasmic glucocorticoid receptors and then stimulates glucocorticoid receptor mediated expression of genes . This causes the stopping of inflammatory mediator’s production to reduce while anti-inflammatory proteins production to rise .
Nanoformulations
Clobetasol propionate has been entrapped in a variety of nanoformulations such as lipid nanoparticles, lecithin/chitosan nanoparticles, solid lipid nanoparticles, nanoemulsions, polymer-coated lipid nanocapsules, liposomes, nano-structured lipid carriers, nanospheres, nanoparticles, lipid-core nanocapsules, chitin nanogels, and nanoemulsion gels to enhance its benefit-risk ratio as well as safety .
Mecanismo De Acción
Target of Action
Clobetasone propionate is a corticosteroid that primarily targets glucocorticoid receptors . These receptors are found in almost every cell in the body and play a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
Clobetasone propionate works by binding to the glucocorticoid receptors, leading to changes in gene expression . This binding results in the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . Lipocortins can control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid . This action reduces inflammation, itching, and redness .
Biochemical Pathways
The binding of clobetasone propionate to glucocorticoid receptors inhibits the release of arachidonic acid, a common precursor to inflammatory mediators . This action disrupts the biochemical pathways leading to the production of these mediators, including prostaglandins and leukotrienes, thereby reducing inflammation .
Pharmacokinetics
It is known that the compound can induce metabolic enzymes, even when delivered topically . After topical application, a rapid rise in plasma clobetasone propionate level occurs during the first 3 hours, and the level remains appreciable 48 hours afterwards .
Result of Action
The primary result of clobetasone propionate’s action is the reduction of inflammation, itching, and redness caused by skin conditions such as eczema and psoriasis . By inhibiting the release of arachidonic acid and subsequently reducing the production of inflammatory mediators, clobetasone propionate alleviates the symptoms of these conditions .
Action Environment
The action of clobetasone propionate can be influenced by various environmental factors. For instance, the stability of the compound can be affected by storage conditions . Additionally, the efficacy of clobetasone propionate may vary depending on the specific skin condition being treated and the individual patient’s response . It’s also worth noting that the compound is often used in combination with moisturizers, which can influence its action .
Propiedades
IUPAC Name |
[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-18H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,22-,23-,24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUBWHIQMRKGBN-BHHHYXKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024937 | |
| Record name | Clobetasone-17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clobetasone propionate | |
CAS RN |
25122-56-9 | |
| Record name | Clobetasone propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clobetasone propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clobetasone-17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOBETASONE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUS8BJ27KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-Amino-6-(4-methylphenyl)-2-pteridinyl]amino]-ethanol hydrochloride](/img/structure/B3326312.png)
![methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B3326320.png)
![2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride](/img/structure/B3326324.png)

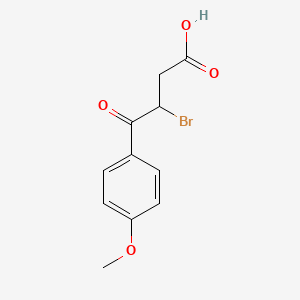
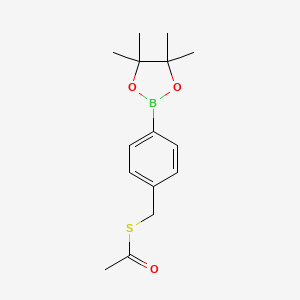
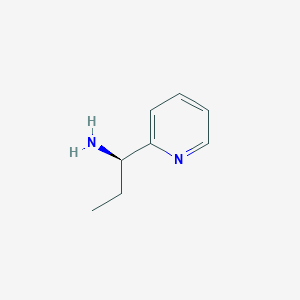
![2,2-Dimethylpropanoyloxymethyl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B3326368.png)


